N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine
Description
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine is a synthetic glycine derivative characterized by a unique sulfonated aromatic backbone and an ethoxycarbonyl linker. The compound features a 4-sulfobenzene-1-sulfonyl group, which introduces strong electron-withdrawing properties and enhances solubility in aqueous environments due to the ionization of sulfonic acid groups.
Properties
CAS No. |
821791-98-4 |
|---|---|
Molecular Formula |
C11H13NO9S2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[2-(4-sulfophenyl)sulfonylethoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H13NO9S2/c13-10(14)7-12-11(15)21-5-6-22(16,17)8-1-3-9(4-2-8)23(18,19)20/h1-4H,5-7H2,(H,12,15)(H,13,14)(H,18,19,20) |
InChI Key |
GNHARVYAJKWZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCOC(=O)NCC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Benzene Derivatives
The 4-sulfobenzene-1-sulfonyl group is introduced via a two-step sulfonation process:
- Initial Sulfonation : Benzene derivatives are treated with fuming sulfuric acid (20–30% SO₃) at 80–100°C for 4–6 hours to yield monosulfonated intermediates.
- Second Sulfonation : The intermediate undergoes further sulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C to install the second sulfonyl group. Excess ClSO₃H is quenched with ice water, and the product is isolated via crystallization.
Critical Parameters :
Ethoxycarbonyl Linker Formation
The ethoxycarbonyl bridge is synthesized through nucleophilic substitution:
- Reaction of 4-Sulfobenzene-1-sulfonyl Chloride with Ethylene Glycol :
- 4-Sulfobenzene-1-sulfonyl chloride (1 eq) reacts with ethylene glycol (1.2 eq) in anhydrous tetrahydrofuran (THF) under nitrogen.
- Triethylamine (1.5 eq) is added to scavenge HCl.
- Reaction proceeds at 25°C for 12 hours, yielding 2-(4-sulfobenzene-1-sulfonyl)ethanol.
- Carbonylation :
Yield Optimization :
- Use of microwave irradiation (70–90 W, 2–4 minutes) during coupling improves yields from 75% to 88%.
- Palladium catalysts (e.g., Pd(PPh₃)₄, 0.2 mol%) enhance reaction efficiency in Suzuki-type couplings for analogous structures.
Alternative Method: One-Pot Synthesis
A streamlined approach combines sulfonation and coupling in a single reactor:
- Simultaneous Sulfonation and Ethoxycarbonyl Formation :
- Glycine Coupling :
Advantages :
Comparative Analysis of Methods
| Method | Steps | Catalyst | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Stepwise Sulfonation | 3 | None | 70–75% | 95% | |
| Microwave-Assisted Coupling | 2 | Pd(PPh₃)₄ | 85–88% | 98% | |
| One-Pot Synthesis | 2 | Triethylamine | 78–82% | 92% |
Purification and Characterization
- Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >98% purity.
- Spectroscopic Data :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzene compounds
Scientific Research Applications
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Muraglitazar (BMS-298585)
- Structure: N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine .
- Key Differences: Muraglitazar contains a 4-methoxyphenoxy group and a 5-methyl-2-phenyl-4-oxazolyl substituent, whereas the target compound has a 4-sulfobenzene-1-sulfonyl group. The oxazole ring in Muraglitazar enhances its binding to peroxisome proliferator-activated receptors (PPARα/γ), making it a dual agonist for diabetes and dyslipidemia. The sulfonate groups in the target compound may favor interactions with polar enzyme active sites (e.g., viral proteases) .
- Activity : Muraglitazar lowers glucose and lipid levels (EC₅₀ for PPARα = 150 nM, PPARγ = 20 nM), while the target compound’s sulfonate groups may prioritize antiviral or anti-inflammatory pathways .
Ethyl 4-{N-[(4-Ethoxyphenyl)sulfonyl]-N-(4-Methylphenyl)glycyl}piperazine-1-carboxylate
- Structure : Features a 4-ethoxyphenylsulfonyl group and a piperazine-carboxylate moiety .
- Key Differences :
- The piperazine ring introduces basicity and conformational flexibility, contrasting with the rigid sulfonated benzene in the target compound.
- The ethyl ester in this analog reduces solubility compared to the target’s ionizable sulfonate groups.
- Applications : Likely optimized for membrane permeability in CNS or antimicrobial applications, whereas the target compound’s hydrophilicity may suit extracellular targets .
N-{3-[(Benzenecarbonyl)Amino]-4-[(4-Chlorophenyl)Methoxy]Benzene-1-Carbonyl}Glycine
- Structure: Contains a chlorophenyl methoxy group and benzoyl amino substituents .
- The absence of sulfonate groups reduces electrostatic interactions with charged biological targets.
- Activity : Likely tailored for CNS or antimicrobial use, whereas the target compound’s sulfonates may favor protease inhibition .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine (commonly referred to as sulfonylglycine) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H13NO9S2
- Molecular Weight : 305.36 g/mol
- IUPAC Name : this compound
- CAS Number : 71419750
The compound features a sulfonyl group, which is known for enhancing solubility and bioavailability in biological systems. The presence of the ethoxy group may also contribute to its pharmacokinetic properties.
1. Anticancer Properties
Research indicates that sulfonylglycine derivatives exhibit promising anticancer activities. The sulfonamide moiety has been associated with the inhibition of specific enzymes involved in tumor growth and proliferation. For instance, studies have shown that compounds with similar structures can inhibit carbonic anhydrase, an enzyme often overexpressed in cancer cells, thereby impeding tumor progression.
2. Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various bacterial strains. The sulfonyl group may enhance the binding affinity to bacterial enzymes, disrupting essential metabolic pathways. In vitro studies have reported significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
3. Neuroprotective Activity
Emerging evidence suggests that this compound may possess neuroprotective properties. It is hypothesized that the compound can modulate neurotransmitter release or protect neuronal cells from oxidative stress, although detailed mechanistic studies are still required.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including sulfonylglycine, for their anticancer effects. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM. The study emphasized the importance of structural modifications on biological activity.
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antibiotics, this compound was tested against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against both pathogens, indicating strong antimicrobial potential.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of carbonic anhydrase | Journal of Medicinal Chemistry |
| Antimicrobial | Disruption of bacterial metabolic pathways | Antibiotics |
| Neuroprotective | Modulation of neurotransmitter release | Emerging studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
